molecular formula C6H5N7O2 B2978512 9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine CAS No. 1423014-98-5

9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine

Cat. No.: B2978512
CAS No.: 1423014-98-5
M. Wt: 207.153
InChI Key: HMGCQPNZEOXYGX-UHFFFAOYSA-N
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Description

9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[83003,7]trideca-1(13),2,7,10-tetraen-8-amine is a complex heterocyclic compound It features a unique structure with multiple nitrogen and oxygen atoms, making it an interesting subject for chemical research

Preparation Methods

The synthesis of 9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine typically involves multi-step reactions. One common synthetic route includes the reaction of 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile with aromatic aldehydes . The reaction is carried out in a solvent mixture of propan-2-ol and water under continuous stirring for about 2 hours. The resulting product is a white crystalline compound with high melting points .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one of the functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine exerts its effects involves interactions with various molecular targets. For instance, its analgesic activity is believed to be due to its interaction with specific receptors in the nervous system, leading to the inhibition of pain signals . The compound’s antimicrobial activity is thought to result from its ability to disrupt the cell membranes of microorganisms .

Comparison with Similar Compounds

Similar compounds to 9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific arrangement of nitrogen and oxygen atoms, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

9-imino-5,12-dioxa-2,4,6,11,13-pentazatricyclo[8.3.0.03,7]trideca-1(13),2,7,10-tetraen-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N7O2/c7-1-2(8)4-6(13-15-11-4)9-5-3(1)10-14-12-5/h7,11H,8H2,(H,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDWXVTZQJDOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C2C(=NC3=NON=C3C1=N)NON2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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